3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is an organic compound characterized by the presence of an amino group and a pyrrole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified under the category of pyrrole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
The compound can be sourced from various synthetic routes that involve the manipulation of pyrrole structures. Pyrroles are five-membered aromatic heterocycles containing nitrogen, and their derivatives are widely studied in organic synthesis due to their biological relevance. 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one falls under the classification of aminoalkyl pyrroles, which are recognized for their ability to interact with biological targets .
The synthesis of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one can be achieved through several methods. One efficient approach involves a three-component reaction involving a diketone, an amine, and a pyrrole derivative. This method allows for the formation of the desired compound in a single step under mild conditions .
A typical procedure might include:
The molecular structure of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one consists of a butanone backbone with an amino group at one end and a pyrrole ring attached at the second carbon. The structural formula can be represented as:
Key structural data includes:
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one can participate in various chemical reactions typical for amino compounds and pyrroles. These include:
For instance, when treated with aldehydes or ketones under acidic conditions, this compound can form imines or enamines, which are valuable intermediates in organic synthesis .
The mechanism of action for compounds like 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one often involves interactions with biological targets such as enzymes or receptors. The presence of both the amino and pyrrole functionalities allows for hydrogen bonding and π-stacking interactions with biomolecules.
In medicinal chemistry, such compounds may inhibit specific enzyme activities or modulate receptor functions through competitive binding mechanisms. Detailed studies often utilize molecular docking simulations to predict binding affinities and orientations within active sites .
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is typically a solid at room temperature with varying solubility in polar solvents due to its functional groups.
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic techniques (NMR, IR) are commonly employed to characterize this compound .
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one has potential applications in various scientific fields:
Pyrrole derivatives represent a cornerstone of modern medicinal chemistry, forming the structural basis for approximately 59% of nitrogen-containing heterocycles in FDA-approved pharmaceuticals [5] [9]. These five-membered heterocyclic compounds exhibit unparalleled versatility in drug design due to their favorable physicochemical properties, including balanced solubility-lipophilicity profiles and hydrogen-bonding capabilities that facilitate target engagement. The pyrrole ring system serves as a privileged scaffold in numerous therapeutic domains, with prominent examples including the anti-inflammatory agent ketorolac, the cholesterol-lowering drug atorvastatin, and the antiviral compound remdesivir [5]. This structural motif continues to inspire drug discovery programs targeting increasingly challenging disease mechanisms, particularly in central nervous system disorders and oncology.
The significant therapeutic potential of pyrrole derivatives is exemplified by recent research on selective cholinesterase inhibitors. Novel 1,3-diaryl-pyrrole compounds have demonstrated remarkable selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with compound 3p exhibiting an IC₅₀ value of 1.71 ± 0.087 µM against BChE – comparable to the reference drug donepezil (1.58 ± 0.066 µM) [3]. Importantly, these inhibitors maintain negligible activity against AChE (IC₅₀ > 50 µM), highlighting their potential for targeted therapeutic applications without the side effects associated with dual inhibition. Pharmaceutical potential assessment revealed that these optimized pyrrole derivatives comply with Lipinski's rule of five, possessing molecular weights below 500 Da (249.31-295.38 Da), moderate lipophilicity (MLogP 3.11-4.69), and acceptable hydrogen bonding profiles – key indicators of promising drug-like properties [3].
Table 1: Therapeutic Applications of Selected Pyrrole-Based Pharmaceuticals
Pharmacological Application | Drug Name | Primary Molecular Target |
---|---|---|
Anti-inflammatory | Ketorolac | Cyclooxygenases (COXs) |
Anti-lipidemic | Atorvastatin | HMG-CoA reductase |
Antitumor | Sunitinib | PDGF-Rs and VEGFRs |
Antiemetic | Ondansetron | Serotonin 5-HT₃ receptors |
Antiviral | Remdesivir | Viral RNA-dependent RNA polymerase (RdRP) |
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one (C₈H₁₂N₂O) possesses a distinctive molecular architecture characterized by a pyrrole ring connected to a β-aminoketone moiety through a carbonyl linkage [1] [2]. With a molecular weight of 152.19 g/mol and the CAS registry number 1890677-99-2, this compound exhibits structural features that confer significant potential for bioactivity exploration [2] [4]. The molecule's SMILES representation (CC(N)CC(C1=CC=CN1)=O) precisely encodes its atomic connectivity, revealing the critical adjacency between the electron-rich pyrrole nitrogen and the carbonyl functionality – a configuration that facilitates diverse binding interactions with biological targets [2]. The presence of both hydrogen bond donor (-NH₂) and acceptor (C=O, pyrrole N) groups within a compact framework enables multiple recognition patterns with enzymes and receptors, while the aliphatic amino group provides a site for salt formation or further chemical derivatization.
The compound's structural significance extends beyond its immediate functional groups to its role as a conformational template in drug design. Molecular modeling studies indicate that the β-aminoketone spacer promotes extended conformations that position the pyrrole ring and amino group for simultaneous engagement with complementary binding pockets [7]. This characteristic is particularly valuable in designing inhibitors for enzymes with extended active sites, such as dipeptidyl peptidase-4 (DPP-4). The ketone functionality offers synthetic versatility, serving as a reactive handle for Schiff base formation or reduction to alcohol derivatives, thereby expanding molecular diversity around the core scaffold. Additionally, the electron-donating nature of the pyrrole nitrogen creates a region of high electron density that can participate in cation-π interactions with positively charged residues in biological targets, while the carbonyl group provides a site for hydrogen bonding with protein backbones or side chains [3] [7].
Table 2: Structural Characteristics of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₂N₂O | Balanced carbon/nitrogen ratio for drug-like properties |
Molecular Weight | 152.19 g/mol | Optimal for blood-brain barrier penetration |
Key Functional Groups | 2° amine, ketone, pyrrole | Multi-point target recognition capability |
Hydrogen Bond Donors | 2 (amine NH₂ + pyrrole NH) | Facilitates strong interactions with biological targets |
Hydrogen Bond Acceptors | 2 (ketone O + pyrrole N) | Enhances solubility and binding affinity |
CAS Registry Number | 1890677-99-2 | Unique identifier for research and development |
The journey of pyrrole-containing therapeutics traces back to naturally occurring prototypes, with the structural motif prominently featured in essential biomolecules such as heme, chlorophyll, and the amino acid proline [5] [8]. These fundamental biological building blocks demonstrated the remarkable functional versatility of the pyrrole nucleus, inspiring early medicinal chemists to explore synthetic derivatives. The discovery of the pyrrole ring in the alkaloid atropine in the 19th century marked a pivotal transition from observation to application, catalyzing systematic investigation into bioactive pyrrole derivatives. By the mid-20th century, pioneering work on the anti-inflammatory activity of pyrrole-acetic acid derivatives laid the foundation for ketorolac tromethamine, which received FDA approval in 1989 and established pyrrole as a viable scaffold for non-steroidal anti-inflammatory drugs [5]. This success stimulated extensive research into structurally modified pyrroles across therapeutic domains, leading to diverse clinical agents including the antiemetic ondansetron and the kinase inhibitor sunitinib.
The evolution of pyrrole-based drug discovery has progressed from simple natural product derivatives to sophisticated target-directed compounds. Contemporary strategies leverage advanced structural biology and computational methods to optimize pyrrole-containing molecules for specific molecular targets. For instance, structure-based drug design approaches have yielded potent dipeptidyl peptidase-4 (DPP-4) inhibitors featuring pyrrolidine cores for type 2 diabetes management [7]. These compounds, exemplified by (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one derivatives, achieve nanomolar enzyme inhibition (IC₅₀ = 0.07 μM) through optimized interactions with the S1 and S2 pockets of DPP-4 [7]. Similarly, molecular hybridization techniques have produced dihydrochromeno[4,3-b]pyrrol-3-yl analogues that function as competitive α-glucosidase inhibitors (Kᵢ = 48.65 ± 0.01 μM), demonstrating fifty-fold potency enhancements over earlier generations [8]. The trajectory of pyrrole pharmacophores continues to advance through innovations in synthetic methodology, including multicomponent reactions that efficiently generate molecular complexity and diversity around the core heterocycle [8] [9].
Table 3: Milestones in Pyrrole-Based Drug Development
Era | Development | Therapeutic Significance |
---|---|---|
Pre-1950s | Isolation of pyrrole alkaloids (e.g., atropine) | Established biological relevance of pyrrole ring |
1960-1980 | Development of pyrrole-acetic acid derivatives | Led to FDA-approved anti-inflammatory ketorolac |
1990s | Discovery of antitumor pyrroles | Inspired kinase inhibitors (e.g., sunitinib) |
Early 2000s | Pyrrole antimicrobial agents (BM 212 analogues) | Addressed multidrug-resistant pathogens |
2010-Present | Target-designed inhibitors (DPP-4, cholinesterase) | Enabled disease-modifying therapies for chronic conditions |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0